4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide
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Overview
Description
4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is characterized by the presence of a dichlorophenoxy group and a butanamide moiety, which contribute to its herbicidal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Esterification: The 2,4-dichlorophenoxyacetic acid is then esterified with butanol to form 2,4-dichlorophenoxybutanoate.
Amidation: The ester is then reacted with 3-(propan-2-yloxy)propylamine to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:
Temperature control: Maintaining the reaction temperature between 50-70°C to ensure optimal reaction rates.
Catalysts: Using catalysts such as triethylamine to enhance the reaction efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Nucleophiles: Sodium hydroxide or potassium hydroxide are used in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted phenoxy compounds.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Used in the development of new herbicidal formulations and agricultural chemicals.
Mechanism of Action
The herbicidal activity of 4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, disrupting normal growth processes and leading to uncontrolled cell division and growth, ultimately causing the death of the plant.
Comparison with Similar Compounds
4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide is unique due to its specific structural features, which confer distinct herbicidal properties. Similar compounds include:
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
2,4-dichlorophenoxybutanoate: An intermediate in the synthesis of the target compound.
3-(propan-2-yloxy)propylamine: A related amine used in the synthesis of various herbicidal compounds.
These compounds share structural similarities but differ in their specific applications and efficacy as herbicides.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3-propan-2-yloxypropyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO3/c1-12(2)21-10-4-8-19-16(20)5-3-9-22-15-7-6-13(17)11-14(15)18/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZVKXXBVQCBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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